Hexamethyldistannathiane

Description

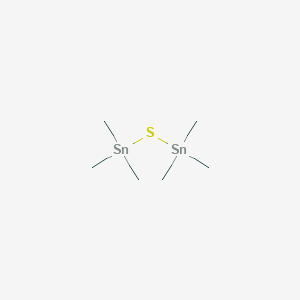

Hexamethyldistannathiane (CAS: Not explicitly provided in evidence) is an organotin compound structurally characterized by two trimethyltin groups bridged by a sulfur atom (Sn–S–Sn). Organotin compounds are widely utilized in catalysis, agrochemicals, and organic synthesis due to their unique reactivity profiles .

Properties

CAS No. |

1070-91-3 |

|---|---|

Molecular Formula |

C6H18SSn2 |

Molecular Weight |

359.7 g/mol |

IUPAC Name |

trimethyl(trimethylstannylsulfanyl)stannane |

InChI |

InChI=1S/6CH3.S.2Sn/h6*1H3;;; |

InChI Key |

IZRRIUZHPNJUCU-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(C)S[Sn](C)(C)C |

Canonical SMILES |

C[Sn](C)(C)S[Sn](C)(C)C |

Other CAS No. |

1070-91-3 |

Pictograms |

Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexamethyldistannane (CAS 661-69-8)

Key Differences from Hexamethyldistannathiane :

- The absence of a sulfur bridge reduces polarity and alters reactivity. Hexamethyldistannane is less prone to nucleophilic attacks compared to sulfur-bridged analogues.

Hexabutyldistannoxane (CAS 56-35-9)

Comparison with this compound :

- Bridging Atom Effects: The oxygen bridge in distannoxanes confers higher thermal stability compared to sulfur bridges, which may enhance reactivity in thiol-containing systems.

- Substituent Impact : Butyl groups (vs. methyl in this compound) increase steric bulk, reducing catalytic efficiency but improving solubility in organic solvents .

Hexamethyldisilazane (CAS 999-97-3)

Contrast with this compound :

- Central Atom : Silicon (vs. tin) reduces toxicity but limits catalytic applications in cross-coupling reactions.

- Bridging Atom : Nitrogen (vs. sulfur) alters electronic properties, making it more suitable for proton abstraction .

Data Table: Comparative Analysis

*Inferred formula based on structural analogy.

Research Findings and Trends

- Catalytic Efficiency: Sulfur-bridged organotins (e.g., this compound) show promise in thiol-ene click chemistry, outperforming oxygen-bridged analogues in sulfur-rich environments .

- Synthetic Utility : The Stille reaction using hexamethyldistannane remains a gold standard for C–C bond formation, though sulfur analogues may expand substrate scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.